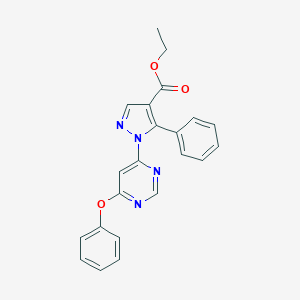
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of specific kinases. The compound binds to the active site of the kinase and prevents its activity. This leads to the disruption of the signaling pathways that are regulated by the kinase, resulting in altered cellular functions.
Biochemical and Physiological Effects:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been shown to have biochemical and physiological effects on cells. The compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in various cell types. Additionally, the compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its high potency and specificity for specific kinases. The compound has been extensively studied, and its mechanism of action is well understood. The limitations of using the compound in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's effects on specific signaling pathways and cellular functions.
4. Investigation of the compound's potential as a tool compound for the study of other proteins and cellular processes.
5. Investigation of the compound's potential as a diagnostic tool for the detection of specific diseases.
Conclusion:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have high potency and specificity for specific kinases, making it a valuable tool for the study of various cellular processes. Further research is needed to fully understand the compound's potential as a therapeutic agent and diagnostic tool.
Synthesis Methods
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The synthesis process has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the biological functions of various proteins, including kinases and phosphatases. The compound has been shown to inhibit the activity of specific kinases, which are involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
properties
Product Name |
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Molecular Formula |
C22H18N4O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 1-(6-phenoxypyrimidin-4-yl)-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)18-14-25-26(21(18)16-9-5-3-6-10-16)19-13-20(24-15-23-19)29-17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
InChI Key |
QBSZRJVFJCULMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoyl]amino}benzoate](/img/structure/B287105.png)
![N-(2-chlorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287106.png)





![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)
![1-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B287121.png)




